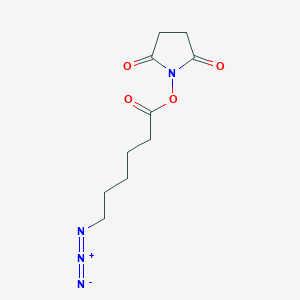

N3-C5-NHS ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-azidohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O4/c11-13-12-7-3-1-2-4-10(17)18-14-8(15)5-6-9(14)16/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWGCTQOFSJEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469149 | |

| Record name | 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866363-70-4 | |

| Record name | 1-[(6-Azidohexanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Lynchpin of Bioconjugation: A Technical Guide to the N3-C5-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation, the ability to create stable, covalent linkages between biomolecules and other functional moieties is paramount. The N3-C5-NHS ester has emerged as a critical tool in this field, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the this compound, detailing its function, reaction mechanisms, and practical applications in bioconjugation.

Core Functionality: A Bifunctional Crosslinker

The this compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of a carbon spacer. This dual reactivity allows for a sequential and controlled conjugation strategy.

-

N-Hydroxysuccinimide (NHS) Ester: This functional group is highly reactive towards primary amines (-NH2), which are abundantly found on the surface of proteins, most notably on the side chains of lysine residues and the N-terminus. The reaction between an NHS ester and a primary amine forms a stable and irreversible amide bond under mild physiological conditions.[][2]

-

Azide (N3): The azide group is a key component for "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient. The azide group readily participates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage with an alkyne-containing molecule.[3]

The "C5" in its name refers to the five-carbon aliphatic chain that acts as a spacer between the NHS ester and the azide group. This spacer provides flexibility and can reduce steric hindrance between the conjugated molecules.

The Two-Step Bioconjugation Strategy

The utility of the this compound lies in its ability to facilitate a two-step conjugation process. This approach offers greater control over the final bioconjugate compared to a single-step reaction.

Step 1: Amine Modification. The biomolecule of interest, typically an antibody or other protein, is first reacted with the this compound. The NHS ester selectively reacts with the primary amines on the protein surface, covalently attaching the azide-functionalized linker.

Step 2: Click Chemistry. The azide-modified biomolecule is then reacted with a second molecule containing a terminal alkyne or a strained cyclooctyne (like DBCO or BCN). This "click" reaction forms a stable triazole ring, completing the bioconjugation.[3][]

This sequential approach is particularly advantageous in the synthesis of ADCs, where an antibody is first functionalized with the azide linker, and then a potent cytotoxic drug carrying an alkyne group is "clicked" on.[3]

Quantitative Data and Reaction Parameters

The efficiency and outcome of bioconjugation with this compound are influenced by several factors. While specific kinetic data for this compound is not extensively published in comparative tables, the well-established principles of NHS ester chemistry provide a strong framework for its application.

Table 1: Key Parameters for NHS Ester Conjugation

| Parameter | Recommended Range/Value | Notes |

| pH | 7.2 - 8.5[] | The reaction rate increases with pH, but so does the rate of NHS ester hydrolysis. A compromise is necessary for optimal results. |

| Temperature | 4°C to Room Temperature (25°C)[] | Lower temperatures can be used to slow down hydrolysis and for sensitive biomolecules. |

| Reaction Time | 30 - 120 minutes[] | The optimal time depends on the concentration of reactants and the desired degree of labeling. |

| Buffer | Amine-free buffers (e.g., PBS, Borate, Carbonate)[5] | Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target biomolecule for reaction with the NHS ester. |

| Molar Excess of NHS Ester | 5 to 20-fold | The optimal ratio depends on the desired degree of labeling and the number of accessible amines on the biomolecule. |

Table 2: Competing Reactions and Stability

| Competing Reaction | Description | Mitigation Strategies |

| Hydrolysis of NHS Ester | The NHS ester can react with water, leading to its inactivation. The half-life of NHS esters can be as short as 10 minutes at pH 8.6 and 4°C.[5] | Work with fresh solutions of the NHS ester, control the pH, and minimize reaction time. |

| Stability of Amide Bond | The resulting amide bond is highly stable under physiological conditions and is not subject to cleavage.[] | Not applicable, as this is a desired outcome. |

| Stability of Azide Group | The azide group is generally stable under the conditions used for NHS ester conjugation and subsequent purification. | Avoid harsh reducing agents that are not part of a specific click chemistry protocol. |

Experimental Protocols

The following are detailed methodologies for the key experiments involved in bioconjugation with this compound.

Protocol for Antibody Modification with this compound

This protocol outlines the steps for introducing azide groups onto an antibody using this compound.

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)

-

Desalting column (e.g., Sephadex G-25)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified first. This can be achieved by dialysis or using a desalting column to exchange the buffer to the Reaction Buffer. Adjust the antibody concentration to 2-5 mg/mL.

-

This compound Stock Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Reaction Setup:

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (typically 10-20 fold) over the antibody.

-

Slowly add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the concentration of the azide-modified antibody using a spectrophotometer (A280). The degree of labeling (number of azide groups per antibody) can be determined using mass spectrometry.[6]

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "clicking" of a DBCO-functionalized molecule to the azide-modified antibody.

Materials:

-

Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

DBCO-functionalized molecule (e.g., DBCO-drug) dissolved in DMSO

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reactant Preparation:

-

Have the azide-modified antibody at a known concentration.

-

Prepare a stock solution of the DBCO-functionalized molecule in DMSO.

-

-

Reaction Setup:

-

Add a 2-4 fold molar excess of the DBCO-functionalized molecule to the azide-modified antibody solution.

-

Gently mix the solution.

-

-

Incubation: Incubate the reaction overnight at 4°C or for 3-4 hours at room temperature, protected from light.

-

Purification: Purify the resulting antibody conjugate from unreacted small molecules using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Analyze the final conjugate to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity using techniques like UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.[6][7]

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involved in bioconjugation with this compound.

Caption: Reaction mechanism of this compound bioconjugation.

Caption: Experimental workflow for ADC synthesis using this compound.

Conclusion

The this compound is a versatile and powerful tool for bioconjugation, enabling the precise and stable linkage of molecules to proteins and other biomolecules. Its dual functionality allows for a controlled, two-step conjugation process that is highly valuable in the development of complex biotherapeutics like antibody-drug conjugates. By understanding the underlying chemistry and optimizing the reaction parameters, researchers can effectively leverage the this compound to advance their scientific and drug development endeavors.

References

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

applications of azide-NHS ester linkers in click chemistry

An In-depth Technical Guide to Azide-NHS Ester Linkers in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the fields of chemical biology, proteomics, and therapeutic development, the precise and stable modification of biomolecules is paramount. Azide-N-hydroxysuccinimidyl (NHS) ester linkers are powerful heterobifunctional reagents that enable a robust, two-step approach to bioconjugation.[1] These linkers possess two key functional groups:

-

N-hydroxysuccinimide (NHS) Ester: This amine-reactive group forms a stable, covalent amide bond with primary amines (-NH₂) found on proteins (e.g., the ε-amine of lysine residues and the N-terminus) and other amine-modified molecules.[1][2]

-

Azide (N₃) Group: This moiety serves as a bioorthogonal handle.[1] It remains inert to the vast majority of functional groups found in biological systems but reacts with extraordinary efficiency and specificity with an alkyne partner via "click chemistry".[1][3]

This dual functionality allows researchers to first introduce a latent azide handle onto a target biomolecule under mild conditions. The azide-modified molecule can then be conjugated to a second molecule containing a complementary alkyne group, a reaction known for its high yield, simple reaction conditions, and harmless by-products.[1][4][5] This strategy is central to applications ranging from fluorescent labeling and proteomic analysis to the construction of complex antibody-drug conjugates (ADCs).[1][3][6]

Core Principles and Reaction Mechanisms

The utility of azide-NHS ester linkers is rooted in two distinct, sequential chemical reactions: an amine acylation followed by an azide-alkyne cycloaddition.

Step 1: Amine Acylation via NHS Ester Chemistry

The initial conjugation step involves the reaction of the NHS ester with a primary amine on the target biomolecule. The fundamental mechanism is a nucleophilic acyl substitution.[7] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester.[7] This forms a transient intermediate that collapses, releasing the N-hydroxysuccinimide (NHS) leaving group to yield a highly stable amide bond.[7][8]

The efficiency of this reaction is critically dependent on several factors:

-

pH: This is the most important parameter.[7][9] The reaction requires an unprotonated amine, so it is typically performed in a buffer with a pH between 7 and 9.[2][10] A pH range of 7.2 to 8.5 is commonly recommended.[2] At a low pH, the amine is protonated and non-nucleophilic, while at a high pH, the competing reaction—hydrolysis of the NHS ester—accelerates significantly.[2][9]

-

NHS Ester Stability: NHS esters are susceptible to hydrolysis, especially at higher pH.[2] The half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[2] Therefore, stock solutions of azide-NHS esters should be prepared in an anhydrous organic solvent like DMSO or DMF and used immediately.[8][10]

-

Buffer Choice: The reaction buffer must be free of primary amines.[10] Buffers such as Tris and glycine are incompatible as they will compete with the target molecule for reaction with the linker.[2][10] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate buffers.[2][11]

Step 2: Bioorthogonal Ligation via Click Chemistry

Once the azide is installed, it serves as a versatile handle for the second reaction step: the formation of a stable triazole ring through cycloaddition with an alkyne. This reaction is famously bioorthogonal, meaning it proceeds without interfering with or being influenced by native biological processes.[12][13] There are two primary forms of this reaction.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most well-known click reaction, involving an azide and a terminal alkyne.[12] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[14] CuAAC is extremely efficient and high-yielding.[15] However, the potential cytotoxicity of the copper catalyst can be a limitation for studies in living cells.[15][16]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the issue of copper toxicity, SPAAC was developed.[12][17] This reaction occurs between an azide and a strained cyclooctyne, such as DBCO or BCN, without the need for a metal catalyst.[3][16] While this "copper-free" click chemistry is more suitable for live-cell applications, it can sometimes exhibit slower kinetics or different background reactivity profiles compared to CuAAC.[15][16] In some proteomics studies, CuAAC has been shown to provide higher protein identification with less background noise than SPAAC.[15][18]

Visualized Workflows and Mechanisms

Quantitative Data and Reagent Properties

The choice of linker can influence the efficiency, solubility, and steric availability of the azide group for the subsequent click reaction. Linkers often incorporate polyethylene glycol (PEG) spacers to increase hydrophilicity and reduce aggregation.[11]

Table 1: Properties of Common Azide-NHS Ester Linkers

| Linker Name | Molecular Weight ( g/mol ) | Key Features & Properties |

| Azidoacetic acid NHS ester | 198.14 | Short, non-cleavable linker for introducing a compact azide group.[11] |

| NHS-C3-Azide (Azidobutyric NHS ester) | 226.19 | Introduces an azide via a C3 alkyl chain.[3] Soluble in DMSO and DMF.[3] |

| Azido-PEG3-NHS ester | --- | Contains a 3-unit PEG spacer to enhance solubility.[19] |

| NHS-PEG4-Azide | 388.37 | Contains a hydrophilic 4-unit PEG spacer arm to improve solubility and reduce steric hindrance.[11] |

| Azido-PEG6-NHS ester | --- | A longer, 6-unit PEG spacer further increases aqueous solubility.[20] |

Table 2: Comparison of Reaction Conditions

| Reaction Step | Key Reagents | Optimal pH | Typical Solvents | Critical Considerations |

| Amine Labeling | Azide-NHS Ester, Amine-containing Biomolecule | 7.2 - 8.5[2] | Amine-free buffers (PBS, HEPES, Borate)[2]; Anhydrous DMSO/DMF for linker stock[9] | Avoid primary amine buffers (Tris, glycine).[2] NHS esters are moisture-sensitive and prone to hydrolysis.[10] |

| CuAAC | Azide-labeled molecule, Terminal alkyne, CuSO₄, Sodium Ascorbate, Ligand (e.g., THPTA)[1] | ~7.4 | Aqueous buffers (e.g., PBS)[1] | Copper(I) is toxic to living cells.[15] Ligands are used to stabilize the copper catalyst.[1] |

| SPAAC | Azide-labeled molecule, Strained alkyne (e.g., DBCO, BCN) | ~7.4 | Aqueous buffers (e.g., PBS)[16] | Copper-free, suitable for live-cell imaging.[16] May have different background reactivity compared to CuAAC.[15] |

Detailed Experimental Protocols

The following protocols provide a general framework for protein modification. Optimal conditions, such as the molar excess of the linker, may need to be determined empirically for each specific biomolecule.

Protocol 1: Labeling a Protein with an Azide-NHS Ester

This protocol describes a general procedure for covalently attaching an azide group to a protein target.[1][10]

A. Materials

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) at 1-10 mg/mL.[7][10]

-

Azide-NHS ester linker (e.g., NHS-PEG4-Azide).

-

Anhydrous, amine-free DMSO or DMF.[9]

-

Quenching buffer (optional): 1 M Tris-HCl, pH 8.0.[2]

-

Purification equipment: Desalting column or dialysis cassette.[1]

B. Procedure

-

Preparation: Equilibrate the vial of the moisture-sensitive Azide-NHS ester to room temperature before opening.[10]

-

Linker Stock Solution: Immediately before use, dissolve the Azide-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[10] Do not store the reconstituted reagent.[10]

-

Calculate Molar Excess: Determine the desired molar excess of the linker. A 10- to 20-fold molar excess over the protein is a common starting point.[10][16]

-

Calculation Example: To label 1 mL of a 5 mg/mL IgG solution (MW ~150,000 Da) with a 20-fold excess:

-

Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

-

Moles of Linker = 20 * (3.33 x 10⁻⁸ mol) = 6.67 x 10⁻⁷ mol

-

Volume of 10 mM Linker Stock = (6.67 x 10⁻⁷ mol) / (0.010 mol/L) = 6.67 x 10⁻⁵ L = 66.7 µL

-

-

-

Reaction: Add the calculated volume of the 10 mM linker stock solution to the protein solution while gently mixing. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[1][10]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[10]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[16]

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialyzing the sample against an appropriate buffer (e.g., PBS).[1][16]

-

Characterization and Storage: Confirm protein concentration (e.g., BCA assay) and determine the degree of labeling if necessary (e.g., via mass spectrometry). Store the azide-labeled protein under conditions optimal for the unmodified protein.[1]

Protocol 2: Conjugation via Copper-Catalyzed Click Reaction (CuAAC)

This protocol describes the subsequent conjugation of an alkyne-containing molecule to the azide-labeled protein.[1]

A. Materials

-

Purified azide-labeled protein (~1-5 mg/mL).[1]

-

Alkyne-containing molecule (e.g., alkyne-fluorophore, alkyne-biotin).

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water).[1]

-

Sodium Ascorbate stock solution (e.g., 500 mM in water, prepare fresh ).[1]

-

Copper-stabilizing ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).[1]

B. Procedure

-

Reaction Setup: In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (using a 2-5 fold molar excess over the protein), and the THPTA ligand (to a final concentration of 1 mM).[1]

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ (for a final reaction concentration of 1 mM) and sodium ascorbate (for a final reaction concentration of 5 mM).[1] The solution should turn a faint yellow, indicating the reduction of Cu(II) to the active Cu(I) state.

-

Initiation: Add the premixed catalyst solution to the protein-alkyne mixture to initiate the click reaction.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent probe.

-

Purification: Purify the final bioconjugate using an appropriate method (e.g., size-exclusion chromatography, dialysis) to remove the copper catalyst, ligand, and excess reagents.[16]

Applications in Research and Drug Development

The versatility of the azide-NHS ester platform has led to its widespread adoption across numerous scientific disciplines.

-

Proteomics and Chemical Biology: This methodology is foundational to many proteomic techniques. In activity-based protein profiling (ABPP), it allows for the attachment of reporter tags to enzyme active sites.[4][5] It is also used to study post-translational modifications (PTMs) and to capture newly synthesized proteins through bioorthogonal non-canonical amino acid tagging (BONCAT).[15][21][22]

-

Drug Discovery and Development: Azide-NHS linkers are instrumental in synthesizing complex biotherapeutics, most notably Antibody-Drug Conjugates (ADCs).[6] They provide a reliable method for attaching potent cytotoxic drugs to antibodies, directing the therapeutic to cancer cells.[6][7] The approach is also used in target-guided synthesis to rapidly assemble and screen potential enzyme inhibitors.[4][23]

-

Biomolecule Labeling: A primary application is the covalent attachment of reporter molecules, such as fluorophores for imaging or biotin for affinity purification and detection, to antibodies, peptides, and nucleic acids.[1][3]

-

Materials Science: These linkers are used to immobilize proteins and other biomolecules onto surfaces for applications like biosensors and microarrays, or to functionalize hydrogels for tissue engineering.[3]

Conclusion

Azide-NHS ester linkers provide a powerful and highly adaptable platform for the precise chemical modification of biomolecules. By decoupling the initial protein labeling from the final conjugation step, this strategy offers unparalleled control and flexibility. The high efficiency and bioorthogonality of the subsequent click reaction have made this chemistry an indispensable tool for researchers, scientists, and drug development professionals, driving innovation in fields from fundamental biology to cutting-edge therapeutics.[1][4]

References

- 1. benchchem.com [benchchem.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. NHS-C3-Azide [baseclick.eu]

- 4. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ADCs Linker/Click Chemistry | DC Chemicals [dcchemicals.com]

- 7. benchchem.com [benchchem.com]

- 8. glenresearch.com [glenresearch.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. mdpi.com [mdpi.com]

- 13. scbt.com [scbt.com]

- 14. Click Chemistry [organic-chemistry.org]

- 15. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]

- 20. lumiprobe.com [lumiprobe.com]

- 21. info.gbiosciences.com [info.gbiosciences.com]

- 22. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. csmres.co.uk [csmres.co.uk]

N3-C5-NHS Ester: A Technical Guide to Solubility and Application in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility characteristics of N3-C5-NHS ester, a bifunctional linker crucial for the development of antibody-drug conjugates (ADCs) and other bioconjugates. Understanding its behavior in common laboratory solvents is paramount for successful and reproducible conjugation strategies. This document outlines solubility data, detailed experimental protocols, and key chemical pathways involving this versatile reagent.

Core Concepts: Functionality of this compound

This compound is a non-cleavable linker possessing two key functional groups:

-

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the formation of stable amide bonds with primary amines, such as the lysine residues found on the surface of proteins and antibodies.

-

Azide (N3) Group: This moiety is a cornerstone of "click chemistry," enabling highly efficient and specific ligation to molecules containing alkyne or strained cyclooctyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), respectively.[1][2][3][4][5]

This dual functionality allows for a two-step conjugation strategy, making it a valuable tool in drug delivery and diagnostics.

Solubility Profile

The solubility of this compound is a critical factor in its handling and use. A clear distinction exists between its solubility in organic solvents and aqueous buffers.

Solubility in Organic Solvents

This compound exhibits high solubility in anhydrous (water-free) organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.

| Solvent | Concentration | Notes | Source(s) |

| DMSO | 100 mg/mL (393.33 mM) | May require ultrasonication for complete dissolution. It is crucial to use newly opened, anhydrous DMSO as the presence of water can impact solubility and reagent stability. | [1][6] |

| DMF | Soluble | Often used as an alternative to DMSO for dissolving NHS esters. | [7][8][9] |

Stock solutions of this compound in anhydrous DMSO can be stored for extended periods under appropriate conditions.

| Storage Temperature | Duration | Source(s) |

| -80°C | Up to 6 months | [1][6][10] |

| -20°C | Up to 1 month | [1][6][10] |

Solubility and Stability in Aqueous Buffers

NHS esters, including this compound, generally have poor solubility in aqueous buffers.[7][11] More importantly, the NHS ester moiety is susceptible to hydrolysis in aqueous environments, which is a competing and undesirable reaction that reduces conjugation efficiency.[8][11][12][13]

The rate of hydrolysis is highly dependent on the pH of the buffer, increasing significantly with rising alkalinity.[12][13][14]

| pH | Half-life of NHS Ester | Source(s) |

| 7.0 | 4 - 5 hours | [14] |

| 8.0 | 1 hour | [14] |

| 8.6 | 10 minutes | [14] |

Due to this instability, it is strongly advised not to prepare stock solutions of this compound in aqueous buffers.

Experimental Protocols

The following section details a generalized protocol for the use of this compound in the labeling of proteins.

Materials

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Protein or other amine-containing molecule for labeling

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Borate buffer) with a pH of 7.2-8.5

-

Quenching buffer (e.g., Tris or glycine solution)

-

Desalting column or other purification system

Procedure

-

Preparation of this compound Stock Solution:

-

Immediately before use, bring the vial of this compound to room temperature.

-

Prepare a concentrated stock solution by dissolving the ester in anhydrous DMSO. For example, a 10 mM solution.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

-

Protein Preparation:

-

Dissolve the protein to be labeled in the chosen amine-free reaction buffer (pH 7.2-8.5). The concentration of the protein will influence the reaction efficiency.

-

-

Conjugation Reaction:

-

Slowly add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.

-

Ensure the final concentration of DMSO in the reaction mixture is low, typically not exceeding 10%, to avoid protein denaturation.[8][15]

-

Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.

-

-

Quenching the Reaction:

-

Purification:

-

Remove excess, unreacted this compound and the byproducts of the reaction using a desalting column, dialysis, or another suitable purification method.

-

Visualizing Key Processes

The following diagrams, generated using Graphviz, illustrate the critical workflows and chemical pathways involved when working with this compound.

Conclusion

This compound is a powerful bioconjugation reagent whose successful application hinges on the correct handling of its solubility and stability characteristics. By preparing fresh, concentrated stock solutions in anhydrous DMSO and carefully controlling the reaction conditions, particularly pH, researchers can effectively label primary amines on biomolecules. This enables the subsequent attachment of a wide array of functionalities through click chemistry, paving the way for innovative solutions in targeted therapies, diagnostics, and fundamental biological research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. interchim.fr [interchim.fr]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. covachem.com [covachem.com]

- 8. broadpharm.com [broadpharm.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. file.medchemexpress.eu [file.medchemexpress.eu]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. benchchem.com [benchchem.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. NHS ester protocol for labeling proteins [abberior.rocks]

A Technical Guide to the Storage and Stability of N3-C5-NHS Ester for Researchers and Drug Development Professionals

This in-depth technical guide provides comprehensive storage and stability guidelines for N3-C5-NHS ester, a non-cleavable ADC linker utilized in the synthesis of antibody-drug conjugates (ADCs). The information presented herein is intended for researchers, scientists, and drug development professionals to ensure the optimal performance and integrity of this critical reagent.

Overview of this compound

This compound is a bifunctional molecule that plays a crucial role in modern bioconjugation chemistry. It features an azide (N3) group for click chemistry reactions and an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines. This dual functionality allows for the precise and stable attachment of payloads to biomolecules. The NHS ester moiety, however, is susceptible to hydrolysis, making proper storage and handling paramount to maintaining its reactivity.

Recommended Storage Conditions

To ensure the long-term stability and efficacy of this compound, it is imperative to adhere to the following storage recommendations. These guidelines are based on the general stability of NHS esters and specific manufacturer recommendations for this compound and similar compounds.

Table 1: Storage Conditions for this compound

| Form | Storage Temperature | Duration | Key Considerations |

| Pure (Solid) | -20°C | Up to 3 years | Store in a desiccator to protect from moisture. Allow the vial to warm to room temperature before opening.[1] |

| Stock Solution in Anhydrous Solvent (e.g., DMSO) | -80°C | Up to 6 months | Use anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | Up to 1 month | Use anhydrous solvent. Aliquot to avoid repeated freeze-thaw cycles.[2][3] | |

| Working Solution (Aqueous) | N/A | N/A | Aqueous solutions are not recommended for storage due to rapid hydrolysis. Prepare fresh for immediate use.[4][5] |

Stability Profile of this compound

The stability of this compound is primarily influenced by the hydrolytic lability of the NHS ester group. The rate of this hydrolysis is significantly affected by pH, temperature, and the presence of nucleophiles.

Effect of pH

The NHS ester is most stable at a slightly acidic to neutral pH and becomes increasingly unstable as the pH rises. The primary degradation pathway is hydrolysis, which competes with the desired amidation reaction.

Table 2: Half-life of NHS Esters in Aqueous Solution at Various pH Values

| pH | Temperature | Approximate Half-life |

| 7.0 | 0°C | 4-5 hours |

| 8.0 | 4°C | 1 hour |

| 8.6 | 4°C | 10 minutes |

| > 9 | Room Temp. | Minutes |

Note: This data is for general NHS esters and should be considered as a guideline for this compound. Specific stability may vary.

Degradation Pathway

The primary degradation pathway for this compound in the presence of water is the hydrolysis of the NHS ester to form the corresponding carboxylic acid and N-hydroxysuccinimide. This reaction is irreversible and renders the compound incapable of reacting with primary amines.

Figure 1. Hydrolysis degradation pathway of this compound.

Experimental Protocols

Protocol for Assessing the Reactivity of this compound

This protocol provides a method to qualitatively assess the activity of this compound by measuring the release of N-hydroxysuccinimide (NHS) upon hydrolysis. NHS has a characteristic absorbance at 260 nm.

Materials:

-

This compound

-

Anhydrous DMSO or DMF

-

Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2)

-

0.5 N NaOH

-

Spectrophotometer and quartz cuvettes

Procedure:

-

Prepare a stock solution: Dissolve 1-2 mg of this compound in 250 µL of anhydrous DMSO.

-

Prepare a working solution: Add 2 mL of amine-free buffer to the stock solution and mix well.

-

Measure initial absorbance: Measure the absorbance of the working solution at 260 nm. This reading should be low for a fresh, unhydrolyzed sample.

-

Induce hydrolysis: To 1 mL of the working solution, add 100 µL of 0.5 N NaOH and vortex for 30 seconds.

-

Measure final absorbance: Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.

-

Interpretation: A significant increase in absorbance after the addition of NaOH indicates that the NHS ester was active and has been hydrolyzed to release NHS. If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.

General Protocol for Bioconjugation to a Protein

This protocol outlines the general steps for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column for purification

Procedure:

-

Prepare protein solution: Adjust the concentration of the protein to 1-10 mg/mL in an amine-free buffer.

-

Prepare this compound solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution while gently stirring.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis.

Logical Workflows

The following diagrams illustrate the decision-making process for handling and using this compound.

Figure 2. Decision workflow for storage and use of this compound.

Figure 3. Experimental workflow for a typical bioconjugation reaction.

By adhering to these guidelines, researchers can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible results in their drug development and research endeavors.

References

The Strategic Role of the C5 Alkyl Spacer in Bifunctional Crosslinkers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bifunctional crosslinkers are indispensable tools in modern chemical biology, proteomics, and drug development. These reagents, possessing two reactive moieties connected by a spacer, enable the covalent linkage of molecules, providing insights into protein-protein interactions, stabilizing protein complexes, and forming the basis for advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The seemingly simple spacer arm that bridges the reactive ends of a crosslinker is, in fact, a critical determinant of its efficacy and utility. Among the various spacer architectures, the five-carbon (C5) alkyl chain represents a versatile and frequently employed motif. This technical guide provides an in-depth exploration of the purpose of the C5 alkyl spacer, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate its function in the sophisticated realm of bioconjugation.

Core Functions of the C5 Alkyl Spacer

The C5 alkyl spacer, a saturated five-carbon chain, imparts a unique combination of flexibility, hydrophobicity, and defined length to a bifunctional crosslinker. These characteristics are not trivial design choices but are fundamental to the successful application of the crosslinker in various experimental and therapeutic contexts.

1. Spatial Control and Distance Constraint:

The primary function of any spacer is to bridge a specific distance between two reactive sites. The C5 alkyl spacer provides a defined and predictable length, which is crucial for its application as a "molecular ruler" in structural biology. In protein-protein interaction studies using cross-linking mass spectrometry (XL-MS), the known length of the C5 spacer allows researchers to infer the proximity of the cross-linked amino acid residues, thereby providing valuable distance constraints for computational modeling of protein structures and complexes.[1][2] While longer spacers may yield more cross-links, shorter spacers like the C5 chain offer higher resolution structural data by more stringently defining the conformational search space.[2][3]

2. Flexibility and Reduction of Steric Hindrance:

The single bonds within the C5 alkyl chain allow for considerable rotational freedom, granting the spacer a degree of flexibility. This flexibility is advantageous as it can accommodate the dynamic nature of protein interactions and reduce the steric hindrance that might otherwise prevent the reactive ends of the crosslinker from reaching their target functional groups on the biomolecules.[4][5] This is particularly important when crosslinking large proteins or when the target residues are located in sterically crowded environments.[6]

3. Modulation of Physicochemical Properties:

The alkyl nature of the C5 spacer introduces a degree of hydrophobicity to the crosslinker.[4] This property can influence the solubility of the crosslinker and the resulting conjugate. In some applications, a degree of hydrophobicity is desirable to facilitate membrane permeability or to enhance interactions within hydrophobic pockets of proteins. However, excessive hydrophobicity can lead to aggregation and reduced solubility in aqueous biological environments.[7][8] The C5 length often provides a balance, offering sufficient spacing without inducing significant solubility issues for many applications. The hydrophobicity of the alkyl chain can be a critical factor in the design of PROTACs, where it influences cell permeability and the formation of the crucial ternary complex.[7]

4. Impact on Reaction Efficiency and Biological Activity:

The length of the alkyl spacer can directly impact the efficiency of the crosslinking reaction and the biological activity of the resulting conjugate. Studies have shown that the length of the alkyl chain can influence the binding affinity of modified molecules and the overall efficacy of therapeutics like ADCs and PROTACs.[7][9] For instance, in the context of PROTACs, the linker length is a critical parameter for achieving a productive ternary complex between the target protein and the E3 ligase, which ultimately leads to target degradation.[7]

Quantitative Data on Alkyl Spacer Properties

The selection of a C5 alkyl spacer is often guided by empirical data from various studies. The following tables summarize quantitative data illustrating the impact of alkyl spacer length on different parameters.

Table 1: Influence of Alkyl Spacer Length on Physical and Chemical Properties

| Property | Alkyl Spacer Length | Observation | Reference |

| Burst Strength of Surgical Sealant | C3 to C18 | Burst strength increased with increasing alkyl chain length from 167±22 to 299±43 mmHg. | [9] |

| Charge-Carrier Mobility in Polymers | C2 to C9 | Even-numbered carbon spacers exhibited higher charge-carrier mobilities than odd-numbered ones. The C6 spacer showed optimal performance. | [10] |

| Supramolecular Polymerization | C2 to C5 | The kinetic behavior of supramolecular polymerization is dependent on the spacer length. A C4 chain led to an off-pathway aggregate. | [11] |

| Self-Assembled Monolayer Conformation | C2 to C5 | Shorter spacers led to stronger intermolecular interactions and denser packing. | [12] |

Table 2: Spacer Arm Lengths of Common Bifunctional Crosslinkers

| Crosslinker | Reactive Groups | Spacer Arm Length (Å) | Reference |

| DSS (Disuccinimidyl suberate) | NHS ester (amine) | 11.4 | |

| Sulfo-SMCC | NHS ester (amine), maleimide (thiol) | 11.6 | |

| BMH (Bismaleimidohexane) | Maleimide (thiol) | 16.1 | |

| DMP (Dimethyl pimelimidate) | Imidoester (amine) | 9.2 | |

| A C5 Alkyl Spacer (approximate) | - | ~7.7 | Calculated estimate |

Note: The approximate length of a C5 alkyl spacer is estimated based on standard bond lengths and angles. The actual end-to-end distance will vary depending on the conformation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional crosslinkers. Below are representative protocols for key experiments involving crosslinkers, which can be adapted for those with a C5 alkyl spacer.

Protocol 1: General In Vitro Protein Cross-linking

This protocol outlines the basic steps for cross-linking interacting proteins in a purified system.

Materials:

-

Purified protein solution (1-10 µM)

-

Bifunctional crosslinker with C5 alkyl spacer (e.g., a custom-synthesized NHS-ester crosslinker)

-

Reaction buffer (amine-free, e.g., HEPES or PBS, pH 7.5-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

SDS-PAGE loading buffer

-

DMSO (for dissolving hydrophobic crosslinkers)

Procedure:

-

Prepare the Crosslinker Stock Solution: Dissolve the crosslinker in DMSO to a concentration of 25 mM.

-

Set up the Reaction: In a microcentrifuge tube, combine the purified proteins in the reaction buffer to a final volume of 50-100 µL.

-

Initiate Cross-linking: Add the crosslinker stock solution to the protein mixture to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.

-

Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.

-

Quench the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes.

-

Analyze the Products: Add SDS-PAGE loading buffer to the quenched reaction, boil for 5 minutes, and analyze the cross-linked products by SDS-PAGE and Western blotting or proceed with mass spectrometry analysis.

Protocol 2: Cross-Linking Mass Spectrometry (XL-MS) Workflow

This protocol provides a general workflow for identifying protein-protein interactions using a C5 alkyl spacer crosslinker and mass spectrometry.

Materials:

-

Protein complex or cell lysate

-

C5 alkyl spacer crosslinker (e.g., DSSO, which has a spacer that can be considered in this length range)

-

Lysis buffer

-

Digestion enzyme (e.g., Trypsin)

-

Enrichment column (e.g., size exclusion or strong cation exchange chromatography)

-

LC-MS/MS system

-

XL-MS data analysis software (e.g., MeroX, XlinkX)

Procedure:

-

Cross-linking: Perform the cross-linking reaction as described in Protocol 1 on the purified protein complex or cell lysate.

-

Protein Digestion: After quenching the reaction, denature the proteins and digest them into peptides using trypsin overnight at 37°C.

-

Enrichment of Cross-linked Peptides: Enrich the cross-linked peptides from the complex mixture of linear peptides using size exclusion or strong cation exchange chromatography.

-

LC-MS/MS Analysis: Analyze the enriched peptide fraction by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of the peptide ions.

-

Data Analysis: Use specialized software to search the MS/MS data against a protein sequence database to identify the cross-linked peptides and the specific amino acid residues that were linked.

Protocol 3: Synthesis of a PROTAC using a C5-Azide Linker

This protocol describes the synthesis of a PROTAC using a pomalidomide-C5-azide linker via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[9]

Materials:

-

Alkyne-modified target protein ligand

-

Pomalidomide-C5-azide

-

Solvent (e.g., DMF or a mixture of t-BuOH and water)

-

Copper(II) sulfate pentahydrate

-

Sodium ascorbate

-

LC-MS for reaction monitoring

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve Reactants: In a reaction vial, dissolve the alkyne-modified target protein ligand (1.0 eq) and pomalidomide-C5-azide (1.05 eq) in the chosen solvent.

-

Add Catalysts: Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to the reaction mixture.

-

React: Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor Reaction: Monitor the progress of the reaction by LC-MS.

-

Purify the PROTAC: Once the reaction is complete, purify the PROTAC product using preparative HPLC.

-

Characterize the PROTAC: Confirm the identity and purity of the synthesized PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Biological Evaluation: Evaluate the efficacy of the PROTAC in inducing the degradation of the target protein using Western blotting or other quantitative proteomics methods.

Visualizing Workflows and Pathways

To better understand the concepts discussed, the following diagrams created using the DOT language illustrate key processes where C5 alkyl spacers are relevant.

Caption: Workflow for identifying protein-protein interactions using XL-MS.

Caption: The catalytic cycle of a PROTAC inducing protein degradation.

Caption: Mechanism of targeted drug delivery by an Antibody-Drug Conjugate.

Conclusion

The C5 alkyl spacer in bifunctional crosslinkers is far more than a simple connector. It is a strategically chosen component that profoundly influences the crosslinker's performance by providing a specific spatial distance, necessary flexibility, and tailored physicochemical properties. Its role is pivotal in a wide array of applications, from elucidating the architecture of protein complexes to enabling the development of next-generation targeted therapeutics. A thorough understanding of the functions of the C5 alkyl spacer, supported by quantitative data and robust experimental protocols, empowers researchers to design more effective bioconjugation strategies and accelerate innovation in life sciences and medicine. As the field of chemical biology continues to advance, the rational design of crosslinker components, including the humble yet critical alkyl spacer, will remain a cornerstone of progress.

References

- 1. fgsc.net [fgsc.net]

- 2. benchchem.com [benchchem.com]

- 3. Protocol for Chemical Cross-Linking - Creative Proteomics [creative-proteomics.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]

- 10. Bifunctional Cross-Linking Protocol | Rockland [rockland.com]

- 11. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N3-C5-NHS Ester Protein Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the conjugation of proteins with N3-C5-NHS ester, a non-cleavable ADC linker. This reagent is a valuable tool in bioconjugation and drug development, enabling the introduction of an azide group onto a protein. The azide moiety can then be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), for the site-specific attachment of molecules like drugs, imaging agents, or other biomolecules.[1]

The N-hydroxysuccinimide (NHS) ester functional group reacts efficiently with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of the protein, to form stable amide bonds.[2][3] The efficiency of this conjugation is dependent on several factors, including the molar ratio of the reactants, pH, and protein concentration. These protocols provide a framework for optimizing these parameters to achieve the desired degree of labeling.

Core Principles of this compound Protein Conjugation

The fundamental principle of this conjugation method lies in the reaction between the NHS ester of the N3-C5 linker and the primary amine groups on the protein surface.

Key Reaction Parameters:

-

Molar Ratio: The molar ratio of this compound to protein is a critical parameter that influences the degree of labeling. A higher molar excess of the NHS ester will generally result in a higher number of azide groups being incorporated into the protein. However, excessive labeling can potentially lead to protein aggregation or loss of function.[4] It is therefore crucial to optimize the molar ratio for each specific protein and application.

-

pH: The reaction is highly pH-dependent. The optimal pH range for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[3][5][6] Below this range, the amine groups are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[3][5]

-

Protein Concentration: The concentration of the protein can affect the labeling efficiency. Higher protein concentrations (1-10 mg/mL) generally lead to better conjugation results.[4][5]

-

Buffer Composition: It is imperative to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester.[2] Phosphate-buffered saline (PBS) or bicarbonate buffer at the appropriate pH are commonly used.[4][7]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing this compound protein conjugation reactions.

Table 1: Recommended Molar Ratios for Initial Optimization

| Molar Excess of this compound to Protein | Expected Degree of Labeling | Notes |

| 5:1 - 10:1 | Low to Moderate | A good starting point for sensitive proteins or when a low degree of labeling is desired.[4] |

| 15:1 - 20:1 | Moderate to High | A commonly used range for achieving a good balance between labeling efficiency and protein integrity.[2][8][9] |

| 20:1 - 40:1 | High | May be necessary for less reactive proteins or to achieve a very high density of azide groups.[4] |

Table 2: Key Reaction Parameters and Recommended Ranges

| Parameter | Recommended Range | Rationale |

| pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines while minimizing hydrolysis.[3][5][6] |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations favor the conjugation reaction over hydrolysis.[4][5] |

| Reaction Time | 30 - 60 minutes at room temperature | Sufficient for the reaction to proceed to completion. Longer times may be needed for reactions on ice.[2][8] |

| Reaction Temperature | Room Temperature or 4°C (on ice) | Room temperature is generally faster. 4°C can be used for sensitive proteins to minimize degradation.[2][8] |

| Solvent for NHS Ester | Anhydrous DMSO or DMF | This compound is typically dissolved in an organic solvent before being added to the aqueous protein solution.[2][8] |

Experimental Protocols

Protocol 1: Calculating the Molar Ratio and Preparing Reagents

This protocol describes how to calculate the required amount of this compound and prepare the necessary stock solutions.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5, or 0.1 M sodium bicarbonate buffer, pH 8.3)

Procedure:

-

Determine the amount of protein: Accurately determine the concentration of your protein solution using a standard protein assay (e.g., BCA or Bradford).

-

Calculate the moles of protein:

-

Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))

-

-

Determine the desired molar excess of this compound: Based on the desired degree of labeling, choose a molar excess from Table 1 (e.g., 20-fold molar excess).

-

Calculate the moles of this compound needed:

-

Moles of NHS ester = Moles of Protein × Desired Molar Excess

-

-

Calculate the mass of this compound needed:

-

Mass of NHS ester (g) = Moles of NHS ester × Molecular Weight of this compound ( g/mol )

-

-

Prepare the this compound stock solution: Immediately before use, dissolve the calculated mass of this compound in a small volume of anhydrous DMSO or DMF to a final concentration of 10 mM.[8] The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.[2]

Protocol 2: Protein Conjugation with this compound

This protocol provides a step-by-step procedure for the conjugation reaction.

Materials:

-

Protein solution in an amine-free buffer

-

10 mM this compound stock solution (from Protocol 1)

-

Reaction Buffer (amine-free, pH 7.2-8.5)

Procedure:

-

Prepare the protein solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[4][8] If the protein is in a buffer containing primary amines, it must be exchanged into a suitable reaction buffer using dialysis or a desalting column.[2][10]

-

Initiate the reaction: Add the calculated volume of the 10 mM this compound stock solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[2][8]

-

Incubate the reaction: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2][8] Protect the reaction from light if the conjugated molecule is light-sensitive.

-

Quench the reaction (optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[9] This will react with any excess this compound.

Protocol 3: Purification of the Azide-Labeled Protein

This protocol describes the removal of unreacted this compound and reaction byproducts.

Materials:

-

Conjugation reaction mixture

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette

-

Appropriate storage buffer (e.g., PBS)

Procedure:

-

Purification: Immediately after the incubation period, purify the azide-labeled protein from the unreacted this compound and byproducts.

-

Desalting Column: Pass the reaction mixture through a desalting column equilibrated with the desired storage buffer.[8] This is a rapid method for separating the labeled protein from small molecules.

-

Dialysis: Alternatively, dialyze the reaction mixture against the desired storage buffer.[8] This method is also effective but requires a longer time.

-

-

Characterization and Storage:

-

Determine the concentration of the purified azide-labeled protein using a standard protein assay.

-

The degree of labeling (the number of azide groups per protein) can be determined using techniques such as mass spectrometry.

-

Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound protein conjugation.

Chemical Reaction Pathway

Caption: Reaction of this compound with a primary amine on a protein.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. fluidic.com [fluidic.com]

- 7. glenresearch.com [glenresearch.com]

- 8. benchchem.com [benchchem.com]

- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 10. nanocomposix.com [nanocomposix.com]

Application Notes and Protocols for N3-C5-NHS Ester Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and optimizing the reaction conditions for labeling biomolecules with N3-C5-NHS esters. The N-(3-azido-5-carboxypentyl)-succinimidyl ester (N3-C5-NHS) is a popular amine-reactive chemical probe used to introduce an azide group onto proteins, antibodies, and other biomolecules for subsequent bioorthogonal conjugation reactions, such as copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC, respectively). The efficiency of this labeling is critically dependent on the reaction buffer and pH.

Core Principles of NHS Ester Labeling

N3-C5-NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[1][2][3] The reaction involves the nucleophilic attack of the unprotonated primary amine on the ester, leading to the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][5]

Two competing reactions influence the overall yield of the desired conjugate:

-

Amine Acylation (Labeling): The desired reaction where the primary amine of the biomolecule reacts with the NHS ester to form a stable amide bond. This reaction is dependent on the concentration of the deprotonated, nucleophilic amine.[2]

-

NHS Ester Hydrolysis: A competing reaction where the NHS ester reacts with water, leading to the hydrolysis of the ester and rendering it inactive for conjugation. The rate of hydrolysis increases significantly with increasing pH.[2][4]

The optimal pH for the labeling reaction is therefore a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.

Quantitative Data Summary

The following tables summarize the key quantitative data for optimizing this compound labeling reactions.

Table 1: Recommended Reaction Buffers and pH Ranges

| Buffer System | Recommended Concentration | Optimal pH Range | Notes |

| Phosphate Buffer | 0.1 M | 7.2 - 8.0 | A commonly used buffer, provides good buffering capacity in the physiological range.[4][6] |

| Sodium Bicarbonate | 0.1 M | 8.0 - 8.5 | Ideal for achieving the optimal pH for NHS ester reactions.[3][6][7] |

| Sodium Borate | 50 mM | 8.0 - 8.5 | Another suitable buffer for maintaining a slightly basic pH.[4][8] |

| HEPES | 0.1 M | 7.2 - 7.5 | A non-amine containing buffer that can be used at near-neutral pH.[4] |

Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the target biomolecule for reaction with the NHS ester.[4][6][7]

Table 2: Influence of pH on NHS Ester Half-Life

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4 - 5 hours[4] |

| 8.0 | 4 | ~1 hour[9] |

| 8.6 | 4 | 10 minutes[4] |

This table highlights the critical importance of pH control. As the pH increases, the rate of hydrolysis accelerates, significantly reducing the time the NHS ester is available for the desired labeling reaction.

Experimental Protocols

This section provides detailed methodologies for the labeling of proteins with this compound.

Materials:

-

This compound

-

Biomolecule to be labeled (e.g., protein, antibody)

-

Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7][10]

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Purification column (e.g., desalting column, size-exclusion chromatography)

Protocol 1: General Protein Labeling with this compound

-

Biomolecule Preparation:

-

Dissolve the protein to be labeled in the chosen reaction buffer at a concentration of 1-10 mg/mL.[7] If the protein is in a buffer containing primary amines, it must be exchanged into an amine-free buffer.

-

-

This compound Stock Solution Preparation:

-

Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

-

-

Labeling Reaction:

-

Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.

-

Gently mix the reaction solution immediately. Do not vortex if the protein is sensitive to mechanical stress.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[6][7]

-

-

Quenching the Reaction:

-

Purification of the Labeled Protein:

Visualizations

Caption: Reaction of this compound with a primary amine.

Caption: Workflow for this compound labeling.

Caption: Balancing amine reactivity and NHS ester hydrolysis.

References

- 1. NHS ester protocol for labeling proteins [abberior.rocks]

- 2. benchchem.com [benchchem.com]

- 3. biotium.com [biotium.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. glenresearch.com [glenresearch.com]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. interchim.fr [interchim.fr]

Application Notes and Protocols for the Purification of N3-C5-NHS Ester Conjugates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the purification of N3-C5-NHS ester conjugates. This document outlines various purification strategies, including detailed experimental protocols, data presentation for method comparison, and troubleshooting guidelines to ensure the successful isolation of high-purity conjugates for research and drug development applications.

Introduction to this compound Conjugates and Purification Principles

This compound is a non-cleavable linker commonly used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1] It features an azide (N3) group for click chemistry applications and an N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on biomolecules. The purification of the resulting conjugate is a critical step to remove unreacted starting materials, byproducts, and hydrolyzed reagents, which can interfere with downstream applications and compromise the quality of the final product.

The primary challenges in purifying NHS ester conjugates stem from the hydrolytic instability of the NHS ester group.[2][3] The half-life of NHS esters is highly dependent on pH and temperature, with rapid degradation occurring at higher pH values.[3] Therefore, purification methods must be carefully selected and optimized to minimize hydrolysis and ensure the integrity of the final conjugate.

Potential Impurities in the Reaction Mixture:

-

Unreacted this compound: Excess reagent from the conjugation reaction.

-

Hydrolyzed this compound: The corresponding carboxylic acid formed by the reaction of the NHS ester with water.

-

N-hydroxysuccinimide (NHS): The leaving group from the conjugation and hydrolysis reactions.

-

Unreacted amine-containing molecule: The starting material that was not conjugated.

-

Side-products: Resulting from non-specific reactions.

Overview of Purification Strategies

Several chromatographic techniques can be employed for the purification of this compound conjugates. The choice of method depends on the scale of the purification, the properties of the conjugate, and the required final purity. The most common methods are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Solid-Phase Extraction (SPE), and Silica Gel Column Chromatography.

Decision Tree for Selecting a Purification Method

Data Presentation: Comparison of Purification Methods

The following table summarizes the key characteristics of the recommended purification methods for this compound conjugates to aid in selecting the most appropriate technique.

| Parameter | Reverse-Phase HPLC (RP-HPLC) | Solid-Phase Extraction (SPE) | Silica Gel Column Chromatography |

| Resolution/Purity | Very High | Low to Moderate | Moderate to High |

| Sample Capacity | Low to Moderate (mg to g) | Low to High (µg to g) | High (mg to kg) |

| Speed | Slow | Fast | Moderate |

| Solvent Consumption | High | Low | Moderate to High |

| Cost per Sample | High | Low | Low to Moderate |

| Typical Recovery | 50-90% | >90% (method dependent) | 60-95% |

| Key Advantage | Excellent for high purity | Rapid cleanup and automation | Scalability and cost-effectiveness |

| Key Disadvantage | Lower throughput, high cost | Lower resolution | Potential for sample degradation |

Experimental Protocols

General Workflow for this compound Conjugation and Purification

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purification

This method is ideal for achieving high purity and for analytical assessment of the conjugation reaction.

Materials:

-

Preparative RP-HPLC system with a UV detector

-

C18 HPLC column (preparative scale)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Crude this compound conjugate reaction mixture

-

Lyophilizer or centrifugal evaporator

Procedure:

-

Sample Preparation: If the reaction was performed in a non-volatile buffer, it may need to be desalted first using a C18 SPE cartridge. Dissolve the crude conjugate in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B). Filter the sample through a 0.45 µm syringe filter.

-

Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions for at least 5-10 column volumes.

-

Method Development (Analytical Scale): Before scaling up, optimize the separation on an analytical C18 column. A typical gradient is 5% to 95% Mobile Phase B over 20-30 minutes. The this compound conjugate is expected to be more hydrophobic than the unreacted amine-containing molecule and the hydrolyzed NHS ester.

-

Preparative Run: Inject the prepared sample onto the equilibrated preparative column. Run the optimized gradient method.

-

Fraction Collection: Collect fractions based on the UV chromatogram. The conjugate peak should be well-separated from impurities.

-

Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity.

-

Product Recovery: Pool the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the aqueous solution to obtain the purified conjugate as a solid.

Expected Results: This method can yield purities of >95%. Recovery can vary depending on the scale and optimization but is often in the range of 50-90%.[4]

Protocol 2: Solid-Phase Extraction (SPE) Purification

SPE is a rapid and cost-effective method for sample cleanup and group separation. It is particularly useful for removing excess reagents and byproducts.[5][6][7]

Materials:

-

Reversed-phase (e.g., C18) SPE cartridge of appropriate size

-

SPE manifold (vacuum or positive pressure)

-

Conditioning Solvent: Methanol or acetonitrile

-

Equilibration Solvent: Water

-

Wash Solvent: 5-10% Acetonitrile in water

-

Elution Solvent: 50-100% Acetonitrile in water (gradient or step-wise)

-

Crude this compound conjugate reaction mixture

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by passing 2-3 column volumes of the conditioning solvent through it. Do not let the sorbent bed go dry.

-

Cartridge Equilibration: Equilibrate the cartridge by passing 2-3 column volumes of water.

-

Sample Loading: Load the crude reaction mixture onto the conditioned and equilibrated cartridge at a slow flow rate.

-

Washing: Wash the cartridge with 2-3 column volumes of the wash solvent to remove polar impurities like NHS and hydrolyzed ester.

-

Elution: Elute the conjugate using a solvent with a higher organic content. A step gradient of increasing acetonitrile concentration (e.g., 20%, 40%, 60%, 80%, 100%) can be used to separate the conjugate from less polar impurities. Collect the fractions.

-

Analysis and Recovery: Analyze the fractions by TLC or analytical HPLC to identify those containing the pure conjugate. Pool the desired fractions and evaporate the solvent.

Expected Results: SPE can provide purities of 70-90% depending on the complexity of the mixture and the optimization of the wash and elution steps. Recoveries are typically high (>90%).[5]

Protocol 3: Silica Gel Column Chromatography

This is a classic, scalable purification method suitable for larger quantities of conjugates. Care must be taken to avoid degradation of the NHS ester on the acidic silica gel.[8]

Materials:

-

Silica gel (for flash chromatography)

-

Glass column

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).

-

Triethylamine (TEA)

-

Crude this compound conjugate reaction mixture

Procedure:

-

TLC Analysis: Determine an appropriate solvent system using TLC. The desired conjugate should have an Rf value of approximately 0.2-0.4. To prevent degradation on the TLC plate, a small amount of TEA (0.5-1%) can be added to the developing solvent.

-

Column Packing: Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

-

Silica Deactivation (Recommended): To minimize degradation of the NHS ester, pre-treat the packed column by flushing it with the mobile phase containing 1-2% TEA.[8][9] Then, flush with the mobile phase without TEA to remove excess base before loading the sample.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

-

Elution: Elute the column with the chosen mobile phase, gradually increasing the polarity if a gradient elution is required.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC.

-

Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Expected Results: This method can achieve moderate to high purity (85-98%) with good recovery (60-95%), especially when the silica is deactivated.

Troubleshooting

For further assistance, please refer to the cited literature or contact your chemical supplier's technical support.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]

- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]